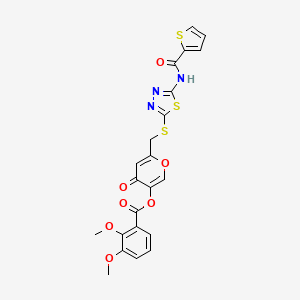

![molecular formula C20H20ClN5O3 B2838485 N-[[3-[4-(氨甲基)三唑-1-基]苯基]甲基]-1-氧代-3,4-二氢异色酮-3-甲酰胺;盐酸盐 CAS No. 2418731-29-8](/img/structure/B2838485.png)

N-[[3-[4-(氨甲基)三唑-1-基]苯基]甲基]-1-氧代-3,4-二氢异色酮-3-甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

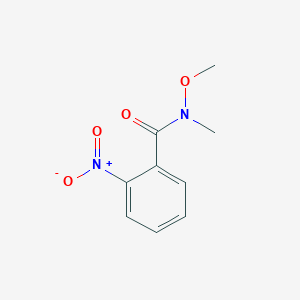

The compound “N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . Triazole compounds are known for their significant biological and pharmacological properties, and they are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of triazole-containing compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction of N-substituted prop-2-yn-1-yl amines with azido compounds . The resulting triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of triazole-containing compounds is unique and contributes to their diverse biological activities . The presence of the triazole ring allows these compounds to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and make them suitable for various applications in medicinal chemistry .Physical And Chemical Properties Analysis

Triazole compounds are known for their thermal stability . They also exhibit acceptable densities and optimal oxygen balance . The IR absorption spectra of some triazole compounds have been characterized by the presence of signals for C=O groups .科学研究应用

化学合成和结构分析

所讨论的化合物与涉及三唑和羧酰胺的各种研究化学物质和合成过程密切相关。例如,半抗原的氨基酸偶联物的合成证明了类似化合物在通过光谱比较确认结构中的应用,突出了这些化合物在化学合成和分析中的重要性 (Benoiton, Hudecz, & Chen, 2009)。另一项研究重点关注喹唑啉酮和噻唑烷酮化合物作为潜在抗菌剂的合成,表明类似化合物在开发新药中的作用 (Desai, Dodiya, & Shihora, 2011)。

药理学研究

对类似化合物的研究已经发现了潜在的药理学应用。例如,一项关于发现 1-(1,3,5-三嗪-2-基)哌啶-4-羧酰胺作为可溶性环氧合酶抑制剂的研究表明了这些分子在各种疾病模型中的治疗潜力 (Thalji et al., 2013)。这项研究表明,具有三嗪核心的化合物对于高效力和选择性至关重要,这对于开发新的治疗剂至关重要。

作用机制

安全和危害

未来方向

Given the notable therapeutic importance of triazole compounds, there is significant interest in developing new and efficient methodologies for accessing new triazole-containing scaffolds . These compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Therefore, future research will likely focus on harnessing the optimum antibacterial potential of these compounds and dealing with the escalating problems of microbial resistance .

属性

IUPAC Name |

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3.ClH/c21-10-15-12-25(24-23-15)16-6-3-4-13(8-16)11-22-19(26)18-9-14-5-1-2-7-17(14)20(27)28-18;/h1-8,12,18H,9-11,21H2,(H,22,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFJWWGROCECKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)

![2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838411.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)

![[5-(Iodomethyl)oxolan-3-yl]methanol](/img/structure/B2838415.png)

![1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2838417.png)

![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)